(3-(1H-pyrazol-1-yl)phenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-pyrazol-1-ylphenyl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O/c20-19(21,22)16-12-17(24-13-23-16)26-7-9-27(10-8-26)18(29)14-3-1-4-15(11-14)28-6-2-5-25-28/h1-6,11-13H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYYKIMNTJGSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC(=CC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(1H-pyrazol-1-yl)phenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a pyrazole moiety, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.
1. Antimicrobial Activity
Recent studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a related series of trifluoromethyl phenyl derivatives demonstrated potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus, with low minimum inhibitory concentrations (MIC) indicating strong bactericidal activity .
2. Anti-inflammatory Effects
Compounds containing the pyrazole ring have been documented to possess anti-inflammatory properties. A study indicated that certain pyrazole derivatives inhibited pro-inflammatory cytokines like TNF-α and IL-6, demonstrating their potential as therapeutic agents in inflammatory diseases . The compound could similarly exert such effects through modulation of inflammatory pathways.
3. Antitubercular Activity
The compound's structural similarity to known antitubercular agents suggests that it may also exhibit activity against Mycobacterium tuberculosis. Research has highlighted various pyrazole derivatives that showed promising results against tuberculosis, with IC50 values indicating effective inhibition of bacterial growth .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the interaction of the compound with specific receptors or enzymes involved in inflammation and microbial resistance pathways plays a crucial role.
Case Studies and Research Findings
Scientific Research Applications
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit antimicrobial activity. The incorporation of the pyrazole moiety in this compound suggests potential efficacy against various pathogens. Studies have shown that similar compounds can disrupt bacterial cell walls or interfere with metabolic pathways, leading to effective antimicrobial action .
Anticancer Activity
Compounds containing piperazine and pyrazole rings have been investigated for their anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation. For instance, the compound’s structural similarity to known kinase inhibitors positions it as a potential candidate for further anticancer drug development .
Neuropharmacological Effects
The piperazine component is known for its neuropharmacological effects, including anxiolytic and antidepressant activities. Preliminary studies suggest that this compound may modulate neurotransmitter systems, which could lead to therapeutic benefits in treating mood disorders .
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial efficacy of pyrazole derivatives, researchers synthesized several compounds similar to (3-(1H-pyrazol-1-yl)phenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone. Results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, demonstrating their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
A series of experiments evaluated the anticancer properties of various derivatives with similar structural motifs. The results showed that certain derivatives effectively inhibited the growth of cancer cell lines by inducing apoptosis through the activation of caspase pathways . This highlights the potential application of this compound in cancer therapy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Linker Modifications
- Compound 5 (4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one): Butanone linker replaces methanone, increasing molecular flexibility. Impact: Longer linkers may improve solubility but reduce binding affinity due to conformational instability .
- Compound in (1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone): Ethanone linker with triazole substitution. Impact: Triazole’s hydrogen-bonding capacity may enhance target interactions compared to pyrazole .
Aromatic Ring Substitutions
- (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone (): Dimethylpyrazole and pyrazolopyrimidine moieties. Impact: Additional amino group on pyrimidine improves receptor binding but may reduce metabolic stability .
- Impact: Enhanced π-π interactions but reduced solubility due to hydrophobicity .
Functional Group Influence
Pharmacological and Therapeutic Potential
Key Findings and Implications
- Structural Flexibility vs. Stability: Methanone linkers (target compound) balance rigidity and solubility better than butanone analogs .
- Electron-Withdrawing Groups: Trifluoromethyl in pyrimidine improves target affinity over non-halogenated analogs .
- Heterocyclic Diversity : Pyrazole, triazole, and indole substitutions offer tunable bioactivity but require trade-offs in synthesis complexity and pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
